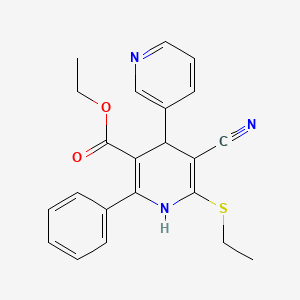

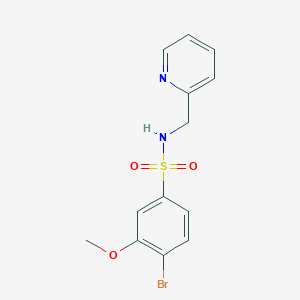

![molecular formula C21H22BrN3O B3019257 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-42-0](/img/structure/B3019257.png)

1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinone moiety, a benzimidazole group, and a bromophenyl substituent. The presence of these functional groups suggests potential biological activity, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions involving bromophenyl imidazo[1,2-a]pyridines . Similarly, 1-substituted benzimidazoles were synthesized from o-bromophenyl isocyanide and amines under CuI catalysis . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the isobutyl group and the pyrrolidinone ring.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a planar benzimidazole core, with the pyrrolidinone ring introducing some steric hindrance. The presence of the bromine atom on the phenyl ring could facilitate further chemical modifications through palladium-catalyzed reactions, as bromine is a good leaving group . The isobutyl substituent on the benzimidazole might influence the overall conformation and electronic distribution of the molecule.

Chemical Reactions Analysis

The bromophenyl group in the compound is a versatile functional group that can undergo various chemical reactions. For example, it can participate in palladium-catalyzed coupling reactions to form carbon-carbon bonds . The benzimidazole moiety can also undergo nucleophilic substitution reactions, as seen in the synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines . The pyrrolidinone ring could be involved in reactions typical of lactams, such as nucleophilic addition or ring-opening polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute to the compound's stability and solubility in organic solvents. The presence of the bromine atom could increase the molecular weight and density of the compound. The compound's fluorescence properties could be explored, as related structures have shown the ability to exhibit fluorescence . The compound's melting point, boiling point, and solubility would be key physical properties to determine for practical applications.

特性

IUPAC Name |

1-(4-bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O/c1-14(2)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)17-9-7-16(22)8-10-17/h3-10,14-15H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXROERRRNBFSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)

![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)